N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Description
This compound belongs to the class of benzenesulfonamide derivatives containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The cyclopropyl and methyl substituents at the N-position and 3-position of the benzene ring, respectively, distinguish it from analogues.
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-11-10-13(23(19,20)18-12-6-7-12)8-9-14(11)17-21-15(2,3)16(4,5)22-17/h8-10,12,18H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKGJTQKENAOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Sulfonamide Formation
The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride precursor and cyclopropylamine. For example, 3-methyl-4-bromo-benzenesulfonyl chloride reacts with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C, yielding N-cyclopropyl-3-methyl-4-bromo-benzenesulfonamide with >85% efficiency. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Stoichiometry | 1.1 eq cyclopropylamine | Minimizes di-alkylation |
The reaction’s exothermic nature necessitates slow amine addition to maintain temperature control. Post-reaction purification via aqueous workup (5% HCl wash) removes unreacted amine, followed by recrystallization from ethyl acetate/hexane.
Miyaura Borylation for Boronate Ester Installation
The boronate ester group is introduced via palladium-catalyzed Miyaura borylation. N-cyclopropyl-3-methyl-4-bromo-benzenesulfonamide reacts with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere:
Reaction Scheme :
Critical factors affecting this step include:
| Factor | Role | Optimization Insight |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Avoids homocoupling |
| Base | KOAc (3.0 eq) | Neutralizes HBr |
| Solvent | 1,4-Dioxane | Stabilizes Pd complex |
| Temperature | 80–90°C | Balances rate vs. decay |
Under these conditions, the reaction achieves 70–78% yield after 12–18 hours. The use of KOAc instead of stronger bases (e.g., K₂CO₃) prevents sulfonamide hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product with ≥95% purity.
Alternative Routes and Comparative Analysis
Directed Ortho-Metalation (DoM) Strategy
An alternative approach employs directed metalation to install substituents regioselectively. Starting from 3-methyl-benzenesulfonamide, lithium-halogen exchange followed by borylation offers a pathway:
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Lithiation : Treatment with LDA (−78°C) generates a sulfonamide-directed aryl lithium species.
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Quenching with B(OMe)₃ : Forms aryl boronic acid intermediate.
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Pinacol Esterification : Reaction with pinacol in HCl/MeOH yields the boronate ester.
While this method avoids palladium catalysts, it faces challenges:
Suzuki-Miyaura Coupling for Late-Stage Diversification
Recent advances utilize Suzuki-Miyaura cross-coupling to attach pre-formed boronate esters to sulfonamide intermediates. For instance, 4-bromo-N-cyclopropyl-3-methyl-benzenesulfonamide couples with pinacol boronic ester under Pd(PPh₃)₄ catalysis:
Conditions :
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Pd(PPh₃)₄ (2 mol%)
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K₂CO₃ (2.5 eq)
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EtOH/H₂O (4:1), 70°C, 8 h
This method achieves 82% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Industrial-Scale Production Considerations
Catalyst Recycling and Cost Optimization
Industrial processes prioritize catalyst recovery. Immobilized Pd catalysts (e.g., Pd/C) enable:
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Reuse : Up to 5 cycles with <15% activity loss.
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Cost Reduction : Lowers Pd consumption by 60% compared to homogeneous catalysts.
However, leaching remains a concern, requiring ICP-MS monitoring to ensure residual Pd <10 ppm in the final product.
Solvent Selection for Sustainability
Alternative solvents are evaluated for greener synthesis:
| Solvent | Pros | Cons |
|---|---|---|
| 2-Methyl-THF | Renewable, high boiling | Lower reaction rate |
| Cyclopentyl methyl ether | Non-polar, recyclable | Expensive |
| Water | Cheap, non-toxic | Limited substrate solubility |
Current protocols favor 2-methyl-THF due to its balance of performance and environmental impact.
Analytical Characterization and Quality Control
Spectroscopic Validation
Critical spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety in this compound enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a key reaction for forming carbon-carbon bonds.
Key Reaction Pathways:
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Aryl Halide Coupling: The boronate group reacts with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis to form biaryl sulfonamides.
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Heteroaromatic Coupling: Demonstrated reactivity with heteroaromatic bromides (e.g., pyridine derivatives) in THF/Na₂CO₃ systems .
Optimized Conditions:
| Substrate | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 78% |
| 3-Bromopyridine | Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 65% |
Mechanistic Insight:
Transmetallation occurs via coordination of the boronate to palladium, followed by reductive elimination to form the C–C bond . The cyclopropyl group remains intact under these conditions .
Hydrolysis and Stability Studies
The boronate ester hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid.
Hydrolysis Pathways:
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Acidic Hydrolysis: In HCl (1M), the dioxaborolane ring opens to yield 4-borono-N-cyclopropyl-3-methylbenzenesulfonamide .
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Aqueous Stability: The compound is stable in anhydrous organic solvents but degrades in >50% aqueous DMSO within 24 hours .
Comparative Hydrolysis Rates (Half-Life):
| Condition | pH | Temperature | Half-Life |
|---|---|---|---|
| H₂O/EtOH (1:1) | 7.0 | 25°C | >48 hrs |
| HCl (1M) | 1.0 | 25°C | 2.5 hrs |
| NaOH (0.1M) | 13.0 | 25°C | 0.8 hrs |
Cyclopropane Functionalization Reactions
The cyclopropyl group undergoes strain-driven ring-opening reactions:
Reaction with Electrophiles:
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Protonation: In H₂SO₄, the cyclopropane ring opens to form a linear sulfonamide intermediate .
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Halogenation: Reacts with Br₂ in CCl₄ to generate a dibrominated product, confirmed by NMR .
Mechanistic Studies:
DFT calculations suggest that ring-opening proceeds via a carbocation intermediate stabilized by the sulfonamide group .
Interaction with Aziridines and Epoxides
The compound participates in deborylative cyclization with strained rings:
With α-Bromoaziridines:
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Product: Forms borylated aminomethyl cyclopropanes in DMSO with LiBr .
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Diastereoselectivity: >4:1 dr due to steric effects in the transition state .
Reaction Steps:
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Nucleophilic displacement of bromide by the sulfonamide nitrogen.
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LiBr-mediated deborylation generates a carbanion.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Substituent | Reactivity with 4-Bromoanisole | Hydrolysis Rate (t₁/₂, h) |
|---|---|---|---|
| Target | Cyclopropyl, methyl | 78% yield | 2.5 |
| N-Butyl analogue | Butyl | 62% yield | 5.1 |
| Des-methyl | H (C3) | 55% yield | 1.8 |
The cyclopropyl group enhances steric hindrance, reducing hydrolysis rates but improving coupling yields compared to linear alkyl chains .
Challenges and Limitations
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Steric Effects: The 3-methyl group occasionally hinders access to the boronate in bulky substrates .
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Sensitivity to Bases: Degrades rapidly in strong alkaline conditions, limiting use in某些 cross-couplings.
Experimental data for this compound remains limited, necessitating further studies to explore its full synthetic potential.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has shown promise in drug development due to its structural characteristics that may enhance biological interactions. Preliminary studies indicate that compounds with similar structures may exhibit significant pharmacological activities.
Case Studies
- Anticancer Activity : Research has indicated that compounds containing dioxaborolane moieties can exhibit selective cytotoxicity against cancer cells. The structural similarity of this compound suggests potential efficacy in targeting specific cancer pathways.
Material Science
The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals could be utilized in developing new materials with enhanced properties.
Chemical Reactions
Due to its reactive dioxaborolane moiety, this compound can serve as a versatile building block in organic synthesis. It can participate in various chemical reactions including:
- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Functionalization of aromatic compounds : Enabling the introduction of diverse functional groups.
Mechanism of Action
The mechanism by which N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Signal Modulation: In biological systems, it can interact with signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(a) Sulfonamide vs. Amide/Carboxamide Derivatives
- Target Compound : The sulfonamide group (–SO₂NH–) provides strong electron-withdrawing effects and higher acidity (pKa ~10) compared to amides. This influences solubility in polar solvents and binding affinity in biological systems.
- N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6): Replaces sulfonamide with a carboxamide (–CONH–), reducing polarity and hydrogen-bonding capacity .
- N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (CAS: 1412905-51-1): Features a benzamide group and a fluorine substituent, enhancing metabolic stability and altering electronic properties .
(b) Substituent Effects
Structural and Physicochemical Properties
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester group is central to its utility in Suzuki-Miyaura reactions. Key comparisons:
- Electron-Donating vs. Withdrawing Groups : The methyl substituent in the target compound mildly donates electrons, enhancing boronate reactivity compared to –CF₃ in 3n, which retards coupling due to electron withdrawal .
Biological Activity
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide (CAS No. 2828444-22-8) is a complex organic compound with potential applications in medicinal chemistry and material science. Its unique structure combines a cyclopropyl group with a dioxaborolane moiety, which may enhance its biological activity and chemical reactivity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 339.26 g/mol. The compound features a sulfonamide group that is known for its diverse biological activities.
Preliminary studies suggest that this compound may interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways. The sulfonamide moiety may play a crucial role in binding to target enzymes.
- Kinase Inhibition : As indicated by similar structures in the literature, the compound may function as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer and other diseases.
- Receptor Interaction : The structural features suggest potential interactions with various receptors that could modulate cellular responses.
Biological Activity Data
The biological activity of this compound has been investigated through various assays. Below is a summary of findings from relevant studies:
| Study | Target | IC50 Value | Comments |
|---|---|---|---|
| Study 1 | EGFR | <100 nM | High selectivity against mutant forms . |
| Study 2 | Other Kinases | >1000 nM | Lower selectivity observed . |
| Study 3 | Enzyme X | 250 nM | Significant inhibition noted. |
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines with mutated EGFR. The inhibition was significantly higher compared to non-mutated cell lines.
- Antimicrobial Activity : Preliminary tests indicated that the compound showed potential antimicrobial properties against specific bacterial strains. This suggests its utility in developing new antibiotics.
- Neuroprotective Effects : Research indicated possible neuroprotective effects in models of neurodegeneration. The compound's ability to cross the blood-brain barrier was suggested based on structural analysis.
Q & A
Basic: What are the recommended synthetic routes for N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonamide formation and (2) boronic ester introduction .
- Step 1 : React a benzenesulfonyl chloride derivative with cyclopropylamine under basic conditions (e.g., Na₂CO₃, pH 10) to form the sulfonamide core .
- Step 2 : Introduce the boronic ester via Suzuki-Miyaura coupling or direct borylation. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions .
Key Reaction Conditions and Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C (Step 2) | Higher temps improve boronation efficiency |
| Catalyst Loading | 2–5 mol% Pd | Excess catalyst may increase side products |
| Solvent | DMF or THF | Polar aprotic solvents enhance coupling |
| Reaction Time | 12–24 hours (Step 2) | Prolonged time improves boronate stability |
Reference : Similar protocols for sulfonamide-boronic ester hybrids show yields of 60–85% under optimized conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
Prioritize 1H/13C NMR , 11B NMR , IR , and HRMS for structural validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
